2,5-Dimethylfuran-3-carbaldehyde
Overview
Description
2,5-Dimethylfuran-3-carbaldehyde is a useful research compound. Its molecular formula is C7H8O2 and its molecular weight is 124.139. The purity is usually 95%.
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Scientific Research Applications
Combustion and Fuel Applications
2,5-Dimethylfuran (DMF) has been extensively studied for its potential as a biofuel. It has shown promise in internal combustion engines due to its high energy density and efficient combustion characteristics. For example, a study compared the combustion characteristics and emissions of 2-methylfuran (MF) and DMF in a direct-injection spark-ignition (DISI) engine. It was found that DMF exhibits superior knock suppression ability compared to gasoline and similar energy efficiency to MF, with regulated emissions comparable to other tested fuels (Wang et al., 2013). Another study explored the combustion and emission characteristics of diesel engine fueled with DMF and diesel blends, revealing that DMF blending could influence the heat release rate, peak cylinder pressure, and emissions in diesel engines (Xiao et al., 2017).
Photophysical Properties
The photophysical properties of compounds derived from 2,5-Dimethylfuran-3-carbaldehyde have been investigated. One study focused on a derivative known as DEPO, examining its absorption and emission spectra in various solvents. The study suggested potential applications of DEPO in determining critical micelle concentrations of certain surfactants (Asiri et al., 2017).
Chemical Synthesis and Reactions
This compound has been a focal point in chemical synthesis research. A study on the synthesis of 5-hydroxymethylfurfuraldehyde from fructose in aqueous-organic media highlighted the potential of 2,3-dimethylfuran, obtained from 5-hydroxymethylfurfuraldehyde, as a promising additive to motor fuels (Golyshkin et al., 2015). In another study, the thermal decomposition of 2,5-dimethylfuran was analyzed, revealing detailed insights into its conversion into mono-, di-, tri-, and tetra-aromatic products, which are important for understanding its behavior as a fuel (Djokic et al., 2012).
Environmental Impact
Research has also been conducted on the environmental impact of this compound. The atmospheric degradation of alkylfurans with chlorine atoms, including 2,5-dimethylfuran, was studied to understand their reaction products and mechanisms in atmospheric chemistry (Villanueva et al., 2009).
Mechanism of Action
Target of Action
It’s worth noting that furan derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities .
Mode of Action
It’s known that furan derivatives can interact with multiple receptors, which can be helpful in developing new useful derivatives .
Result of Action
A study has shown that a compound containing a 2,5-dimethylfuran-3-carbaldehyde moiety exhibited fluorescence under uv light due to intramolecular charge transfer .
Safety and Hazards
Future Directions
The future directions of 2,5-Dimethylfuran-3-carbaldehyde research are promising. It is part of the furan platform chemicals which are being studied for their potential to replace traditional resources such as crude oil with biomass . There are excellent applications of bio-based materials besides the broadly promoted manufacture of fuels and monomers .
Properties
IUPAC Name |
2,5-dimethylfuran-3-carbaldehyde | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O2/c1-5-3-7(4-8)6(2)9-5/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMWBHRVGAHGNE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
124.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54583-69-6 | |
Record name | 2,5-dimethylfuran-3-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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